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Benzyl 1-boc-2-oxopiperidine-4-carboxylate

Cat. No.: B6299535
CAS No.: 2183577-01-5
M. Wt: 333.4 g/mol
InChI Key: OWBBSJVYYFUYGV-UHFFFAOYSA-N
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Description

Significance of Piperidine-2-one (δ-Lactam) Derivatives as Organic Building Blocks

Piperidine-2-one derivatives are valuable intermediates in organic synthesis. Their importance is rooted in their structural features and their ability to serve as precursors to more complex molecular architectures.

Piperidine-2-one derivatives are versatile building blocks for the synthesis of a wide array of more complex molecules, particularly alkaloids and other biologically active compounds. The lactam functionality can be hydrolyzed to reveal an amino acid derivative, or the carbonyl group can be reduced or otherwise functionalized. The carbon atoms within the ring can also be substituted to introduce additional complexity.

Strategic Importance of N-Protecting Groups in Lactam Chemistry

The nitrogen atom of the lactam in piperidine-2-one is a nucleophilic and potentially reactive site. In many synthetic sequences, it is necessary to temporarily block or "protect" this nitrogen to prevent unwanted side reactions. This is where N-protecting groups play a crucial role.

Carbamate-based protecting groups are widely used for the protection of amines, including the nitrogen in lactams. The tert-butoxycarbonyl (Boc) group is one of the most common carbamate (B1207046) protecting groups. It is generally stable to a wide range of reaction conditions but can be readily removed under acidic conditions. The Boc group is introduced by reacting the lactam with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). chemicalbook.com

The presence of an N-protecting group, such as the Boc group, has a profound effect on the reactivity and selectivity of reactions involving the lactam. It can alter the electron density of the lactam ring, influencing the reactivity of the carbonyl group and the adjacent carbon atoms. Furthermore, the steric bulk of the protecting group can direct the approach of reagents, leading to high levels of stereoselectivity in reactions such as enolate alkylation.

Overview of Benzyl (B1604629) Ester Functionality in Synthetic Pathways

Esters are common functional groups in organic chemistry, and the choice of ester can have significant strategic implications for a synthetic route. The benzyl ester is a particularly useful type of ester due to its unique deprotection conditions.

Benzyl esters are typically prepared by the reaction of a carboxylic acid with benzyl alcohol. They are relatively stable to a variety of reaction conditions, but they can be cleaved by catalytic hydrogenation. This orthogonality allows for the selective deprotection of a benzyl ester in the presence of other functional groups, such as the Boc group, which is stable to hydrogenation but sensitive to acid. This differential reactivity is a powerful tool in the design of complex synthetic strategies.

Compound Data

Utility as a removable protecting group for carboxylic acids.

The benzyl group is a widely employed protecting group for carboxylic acids in organic synthesis. Its utility stems from its relative stability to a broad range of reaction conditions, including acidic and basic environments, as well as many oxidizing and reducing agents. This robustness allows for extensive chemical modifications on other parts of the molecule without affecting the protected carboxylic acid.

The primary method for the removal of a benzyl ester is through catalytic hydrogenation. This process, typically carried out using a palladium catalyst (e.g., palladium on carbon) under an atmosphere of hydrogen gas, is highly efficient and chemoselective. The benzyl group is cleaved to yield the free carboxylic acid and toluene (B28343) as a byproduct. This deprotection strategy is considered mild and is compatible with a variety of other functional groups.

Role in ester-mediated reactions and transformations.

Benzyl esters are not merely passive protecting groups; they can also participate directly in a range of ester-mediated reactions and transformations. The ester functionality can be converted into other functional groups, providing a gateway to diverse molecular architectures. For instance, benzyl esters can undergo transesterification reactions in the presence of an alcohol and a suitable catalyst to form different esters.

Furthermore, they can be transformed into amides through reaction with amines, a fundamental transformation in the synthesis of peptides and other biologically important molecules. The conversion of a benzyl ester to an amide typically involves the initial deprotection to the carboxylic acid, followed by coupling with an amine using a peptide coupling reagent. Direct conversion methods from the benzyl ester have also been developed.

Contextualization of Benzyl 1-boc-2-oxopiperidine-4-carboxylate within Advanced Organic Synthesis

This compound is a highly functionalized building block that combines the key features of an N-protected piperidone with a protected carboxylic acid. This unique arrangement makes it a valuable intermediate in the synthesis of complex molecules, particularly those with stereocenters and specific substitution patterns on the piperidine (B6355638) ring.

The presence of the ketone at the 2-position allows for a variety of chemical transformations, including reduction to the corresponding alcohol, reductive amination to introduce new substituents, and alpha-functionalization to create more complex structures. The Boc-protected nitrogen ensures that these reactions occur selectively without interference from the amine.

The benzyl-protected carboxylate at the 4-position provides a handle for further synthetic elaboration. For example, after modifications at the 2-position, the benzyl group can be selectively removed to reveal the carboxylic acid. This acid can then be coupled with other molecules, such as amines or alcohols, to build larger and more complex structures. This strategic protection and functionalization make this compound a key intermediate in the synthesis of a variety of pharmacologically relevant compounds, including enzyme inhibitors and receptor ligands.

The chirality of the molecule, if introduced, adds another layer of utility, making it a valuable precursor for the enantioselective synthesis of piperidine-containing natural products and pharmaceuticals. The ability to control the stereochemistry at multiple centers of the piperidine ring is a significant challenge in organic synthesis, and intermediates like this compound provide a strategic starting point for achieving this control.

Below are tables detailing the chemical properties of this compound and a related precursor.

Table 1: Properties of this compound

Property Value
Molecular Formula C₁₉H₂₅NO₅
Molecular Weight 363.41 g/mol
Appearance Solid

Table 2: Properties of (S)-1-Boc-4-oxopiperidine-2-carboxylic acid

Property Value
Molecular Formula C₁₁H₁₇NO₅
Molecular Weight 243.26 g/mol
Appearance Solid
Melting Point 121-125 °C
Optical Activity [α]22/D -18.5°, c = 1 in chloroform

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23NO5 B6299535 Benzyl 1-boc-2-oxopiperidine-4-carboxylate CAS No. 2183577-01-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2-oxopiperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-18(2,3)24-17(22)19-10-9-14(11-15(19)20)16(21)23-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBBSJVYYFUYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzyl 1 Boc 2 Oxopiperidine 4 Carboxylate

Strategies for the Construction of the 2-Oxopiperidine Core

The synthesis of the 2-oxopiperidine scaffold, a prevalent feature in many biologically active molecules, can be achieved through methods that build the ring system from linear precursors or by modifying an existing ring.

Lactamization via Intramolecular Cyclization Reactions

The formation of the cyclic amide (lactam) bond through intramolecular reactions is a primary strategy for constructing the 2-oxopiperidine core. This involves the cyclization of a linear molecule containing both an amine and a carboxylic acid derivative.

The Dieckmann cyclization is an intramolecular Claisen condensation of a diester with a base to yield a β-keto ester. libretexts.org This reaction is particularly effective for forming five- and six-membered rings. libretexts.org For the synthesis of a 2-oxopiperidine system, a suitable acyclic diester precursor containing a nitrogen atom in the backbone is required. The cyclization of 1,7-diesters is a common method for producing six-membered rings. libretexts.org

The general mechanism involves the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group. libretexts.org Subsequent elimination of the leaving group (alkoxide) forms the cyclic β-keto ester. libretexts.org A full equivalent of a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is necessary for the reaction to proceed to completion. libretexts.org

In the context of synthesizing piperidin-2-one rings, the Dieckmann cyclization has been successfully employed. ucl.ac.uk Typically, the nitrogen atom of the precursor amine must be protected to prevent side reactions. ucl.ac.uk For instance, the cyclization of a diester of the type R-N(CH₂CO₂Et)CH₂CH₂CO₂Et would lead to a piperidine-2,4-dione derivative after the initial cyclization and subsequent workup. The choice of base and solvent is critical for optimizing the yield and preventing side reactions.

Table 1: Conditions for Dieckmann Cyclization

Precursor Type Base Solvent Product Type Reference
Diester NaH THF Piperazine-2,5-dione nih.gov
1,6-Diester Base - Five-membered β-keto ester libretexts.org
1,7-Diester Base - Six-membered β-keto ester libretexts.org

Ring-closing metathesis (RCM) has become a powerful and widely used method for the synthesis of unsaturated rings, including those containing heteroatoms. wikipedia.org This reaction utilizes metal catalysts, most notably ruthenium-based complexes developed by Grubbs and Schrock, to facilitate the intramolecular metathesis of two terminal alkenes. wikipedia.org The reaction is driven forward by the formation of a stable cycloalkene and the release of a volatile byproduct, ethylene. wikipedia.org

RCM is effective in creating rings of various sizes, from 5- to 30-membered rings, and is known for its tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org This makes it a versatile tool in the synthesis of complex molecules. The mechanism proceeds through a metallacyclobutane intermediate, as proposed by Chauvin. wikipedia.org

For the synthesis of a 2-oxopiperidine precursor, a diene substrate containing a protected amine would be required. For example, a diallylamine (B93489) derivative can undergo RCM to form an unsaturated six-membered nitrogen heterocycle. organic-chemistry.org Subsequent functional group manipulations would be necessary to introduce the oxo and carboxylate functionalities at the desired positions. The choice of catalyst and reaction conditions, such as temperature and solvent, can influence the efficiency and stereoselectivity of the cyclization. nih.gov

Table 2: Common Catalysts for Ring-Closing Metathesis

Catalyst Name Common Name Generation Key Feature Reference
Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium Grubbs' Catalyst First - nih.gov
(1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene) (PCy₃)Cl₂Ru=CHPh Grubbs' Catalyst Second Higher activity and versatility organic-chemistry.org
Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium Grubbs II Second High thermal stability nih.gov

The formation of lactams through intramolecular amidation is a direct and fundamental approach to constructing the 2-oxopiperidine ring. This method involves the cyclization of a linear amino acid or its corresponding ester. Amides are generally synthesized from more reactive carboxylic acid derivatives such as acid chlorides, anhydrides, or esters. libretexts.orgyoutube.com

The direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures and is often not practical. libretexts.org However, the use of coupling agents can facilitate this transformation under milder conditions. For the synthesis of a lactam, an intramolecular reaction is required. For example, heating a 5-aminocaproic acid derivative could lead to the formation of the corresponding δ-lactam (2-piperidone).

The reactivity of the carboxylic acid derivative is key; acid chlorides are highly reactive, followed by anhydrides and then esters. libretexts.org Phenolic esters are more reactive than alkyl esters due to the better leaving group ability of the phenoxide ion. libretexts.org The intramolecular cyclization of an appropriate amino ester, such as ethyl 5-amino-3-(benzyloxycarbonyl)pentanoate, would be a plausible route to a substituted 2-oxopiperidine.

Table 3: Common Methods for Amide/Lactam Formation

Reactants Reagents/Conditions Product Reference
Acid Chloride + Amine - Amide libretexts.org
Acid Anhydride + Amine - Amide youtube.com
Carboxylic Acid + Amine Coupling agent (e.g., DCC) Amide libretexts.org
Ester + Amine Acid or Base Catalysis Amide youtube.com

Derivatization of Pre-formed Lactam Systems

An alternative strategy involves starting with a pre-existing piperidine (B6355638) or lactam ring and introducing the desired functional groups.

This approach begins with a readily available piperidine derivative, such as 2-oxopiperidine-4-carboxylic acid. nih.gov The synthesis of the final target molecule, Benzyl (B1604629) 1-boc-2-oxopiperidine-4-carboxylate, would then involve a series of functionalization steps.

The key transformations would include:

Esterification: The carboxylic acid at the C-4 position would be converted to its benzyl ester. This is typically achieved by reacting the carboxylic acid with benzyl alcohol under acidic conditions or by converting the carboxylic acid to an acid chloride followed by reaction with benzyl alcohol.

N-protection: The nitrogen atom of the lactam needs to be protected with a tert-butyloxycarbonyl (Boc) group. This is commonly done using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Ring expansion or contraction strategies from related heterocycles.

The formation of the 2-oxopiperidine (δ-valerolactam) core of the target molecule can be efficiently achieved through ring expansion reactions of five-membered carbocyclic precursors. Two classical and powerful methods for this transformation are the Beckmann rearrangement and the Schmidt reaction. Both reactions serve to insert a nitrogen atom into a cyclic ketone, thereby expanding the ring by one atom to form the corresponding lactam.

The Beckmann rearrangement transforms an oxime into an amide or, in the case of a cyclic oxime, a lactam. masterorganicchemistry.comwikipedia.orgchem-station.com The process begins with the formation of an oxime from a ketone, such as cyclopentanone (B42830). This oxime is then treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride. wikipedia.orgnumberanalytics.com The acid converts the hydroxyl group of the oxime into a good leaving group. Subsequent heating prompts a stereospecific rearrangement where the alkyl group anti-periplanar to the leaving group migrates to the nitrogen atom, breaking the N-O bond. wikipedia.orgchem-station.com The resulting nitrilium ion is then trapped by water and tautomerizes to yield the stable lactam. chem-station.com For instance, the archetypal Beckmann rearrangement converts cyclohexanone (B45756) oxime into ε-caprolactam, the precursor to Nylon 6. wikipedia.orgchem-station.com Applying this to a substituted cyclopentanone oxime provides a direct route to a substituted 2-oxopiperidine ring.

The Schmidt reaction offers another route for ring expansion, directly converting a ketone into a lactam using hydrazoic acid (HN₃) in the presence of a strong acid catalyst. researchgate.netchimia.ch When applied to a cyclic ketone like cyclopentanone, the reaction proceeds through the addition of hydrazoic acid to the protonated carbonyl group. Following the elimination of water, a key intermediate is formed which, upon losing dinitrogen gas, undergoes rearrangement with migration of one of the alpha-carbons to the nitrogen atom. chimia.ch This sequence effectively inserts a nitrogen atom next to the former carbonyl carbon, yielding the ring-expanded lactam. The intramolecular version of the Schmidt reaction has proven to be a powerful tool for assembling complex nitrogen-containing heterocycles in natural product synthesis. chimia.chnih.gov

While other ring expansion methods exist, such as those starting from pyrrolidine (B122466) or aziridine (B145994) derivatives, the Beckmann and Schmidt reactions are particularly relevant as they provide direct access to the 2-oxopiperidone scaffold from readily available cyclopentanone precursors. chemrxiv.orgspringernature.comrsc.org

Introduction and Manipulation of the 1-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the chemistry of amino acids and nitrogen heterocycles. Its role is to temporarily mask the nucleophilicity and basicity of the nitrogen atom, allowing other transformations to be carried out on the molecule. Its widespread use stems from its stability under a variety of conditions and its facile, clean removal under acidic conditions.

N-Acylation methods for carbamate (B1207046) formation.

The most common and straightforward method for introducing the Boc group onto a piperidine nitrogen is through N-acylation with di-tert-butyl dicarbonate (Boc₂O or Boc-anhydride). This reaction is typically performed in the presence of a base to neutralize the acidic byproduct and to deprotonate the nitrogen atom, enhancing its nucleophilicity.

The reaction involves the nucleophilic attack of the piperidone nitrogen onto one of the carbonyl carbons of the Boc-anhydride. This is followed by the collapse of the tetrahedral intermediate to form the N-Boc protected product, releasing carbon dioxide and a tert-butoxide anion, which is protonated by the acidic byproduct. Common bases include triethylamine (B128534) (Et₃N) or inorganic bases like potassium carbonate. mdpi.com The choice of solvent can vary, with dichloromethane (B109758) (DCM) and dimethylformamide (DMF) being frequently used. mdpi.com

Table 1: Representative Conditions for N-Boc Protection of Piperidine Derivatives
Starting MaterialReagentsSolventConditionsYieldReference
Piperidine-4-carboxylic acid methyl ester derivativeBoc₂O, Et₃NDCM0 °C to RT, 16 hrs99% mdpi.com
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acidIodomethane, K₂CO₃DMFRT, 3 hrsNot specified mdpi.com
DL-pipecolinic acidBoc₂O, K₂CO₃Acetone (B3395972)/WaterRT, overnight99% organicreactions.org
N-benzyl-3-hydroxy piperidineBoc₂O, Pd/C, H₂Methanol or EthanolNot specifiedNot specified stackexchange.com

Orthogonal protecting group strategies in multi-step syntheses.

In the context of Benzyl 1-boc-2-oxopiperidine-4-carboxylate, the Boc group on the nitrogen and the benzyl (Bn) group on the ester at the 4-position form an orthogonal protecting group pair. Orthogonality in this context means that each protecting group can be removed selectively in the presence of the other by using completely different reaction conditions. This strategy is fundamental for the synthesis of complex molecules, as it allows for the sequential unmasking and reaction of different functional groups. chemrxiv.org

The N-Boc group is characteristically labile to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the group to release the stable tert-butyl cation (which typically forms isobutylene) and carbon dioxide, regenerating the free amine.

Conversely, the benzyl ester is stable to the acidic conditions used to remove the Boc group. Its removal is most commonly achieved via catalytic hydrogenolysis. This reaction involves exposing the molecule to hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. This process cleaves the benzylic C-O bond, releasing the free carboxylic acid and toluene (B28343) as a byproduct. These hydrogenolysis conditions leave the acid-stable Boc group completely intact.

This orthogonality is crucial. For example, one could selectively deprotect the nitrogen by treatment with TFA to allow for further functionalization at that position, while leaving the benzyl ester untouched. Alternatively, the benzyl ester could be selectively cleaved by hydrogenation to reveal the carboxylic acid for amide coupling or other transformations, without affecting the N-Boc group. This strategic pairing allows for precise, stepwise modifications at either the nitrogen or the C-4 carboxylate position.

Regioselective Esterification at the 4-Position

The final key functionalization in the synthesis of the title compound is the regioselective formation of a benzyl ester at the 4-position of the piperidine ring. This transformation must be carried out on a precursor such as 1-Boc-2-oxopiperidine-4-carboxylic acid.

Methods for benzyl ester formation (e.g., from carboxylic acids or acyl chlorides).

Several reliable methods exist for the conversion of a carboxylic acid to a benzyl ester.

SN2 Reaction with Benzyl Halides: A classic approach involves the deprotonation of the carboxylic acid with a mild base (e.g., potassium carbonate, cesium carbonate) to form the carboxylate salt. This nucleophilic carboxylate then displaces a halide from benzyl bromide or benzyl chloride in a polar aprotic solvent like DMF or acetone to furnish the benzyl ester.

Fischer Esterification: This is a direct, acid-catalyzed condensation of the carboxylic acid with benzyl alcohol. wikipedia.org Catalysts such as sulfuric acid or p-toluenesulfonic acid are typically used, and the reaction is often heated with removal of water to drive the equilibrium towards the ester product. wikipedia.orgresearchgate.net While effective, the strong acidic conditions may not be compatible with certain sensitive substrates, though the Boc group is generally stable to these specific catalysts if conditions are carefully controlled.

From Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with benzyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to scavenge the HCl byproduct, to yield the benzyl ester. wikipedia.org

Using Specialized Reagents: Milder, more modern methods have been developed to avoid harsh conditions. For example, 2-benzyloxy-1-methylpyridinium triflate, generated in situ from 2-benzyloxypyridine and methyl triflate, can effectively benzylate carboxylic acids under neutral conditions that are compatible with both acid- and base-labile groups like the Boc group. researchgate.net

Catalytic approaches to enhance selectivity and yield.

To improve efficiency, reduce waste, and operate under milder conditions, various catalytic approaches for esterification have been developed. These methods often offer higher yields and selectivity compared to classical approaches.

A direct, palladium-catalyzed C-H acyloxylation allows for the benzylation of carboxylic acids using toluene as the benzyl source under an oxygen atmosphere. researchgate.net This provides a highly atom-economic route to benzyl esters. researchgate.net Heterogeneous iron-catalyzed methods have also been demonstrated for the direct alkylation of alcohols, and similar principles can be applied to esterification. researchgate.net

For transformations of existing esters or formation from acids, catalytic amounts of a strong acid are the most common approach. wikipedia.org For instance, a rapid benzylation of carboxylic acids can be achieved using a catalytic amount of p-toluenesulfonic acid under solvent-free conditions. researchgate.net More advanced catalysts, such as 2,2'-biphenol-derived phosphoric acids, can promote dehydrative esterification between equimolar amounts of carboxylic acids and alcohols without the need to remove water. researchgate.net In a different approach, ferric(III) chloride can be used catalytically to convert benzyl esters into other esters via an acid chloride intermediate, showcasing the versatility of catalytic metal salts in these transformations. masterorganicchemistry.com

Table 2: Selected Catalytic Methods for Benzyl Ester Formation
SubstratesCatalyst/ReagentConditionsKey FeatureReference
Carboxylic Acid, ToluenePalladium catalystOxygen atmosphereDirect benzylation via C-H activation researchgate.net
Carboxylic Acid, Benzyl Alcoholp-Toluenesulfonic acidSolvent-free, vacuumRapid, high atom economy researchgate.net
Carboxylic Acid, Alcohol2,2'-biphenol-derived phosphoric acidToluene, 100 °CDehydrative esterification without water removal researchgate.net
Benzyl Ester, Alcohol/AmineFeCl₃ (catalytic), α,α-DichlorodiphenylmethaneCH₂Cl₂, r.t.Facile one-pot transesterification/amidation masterorganicchemistry.com
Carboxylic Acid, Benzyl AlcoholSulfuric Acid or HClHeat, removal of waterClassic Fischer esterification wikipedia.org

Convergent and Linear Synthetic Route Design

The construction of the target molecule can be approached through either a linear sequence, where the molecule is built step-by-step, or a convergent approach, where key fragments are synthesized separately and then combined.

A plausible linear synthesis would commence with the formation of the N-Boc protected piperidine ring, followed by the introduction of the necessary functionalities. A key intermediate in this strategy is 1-Boc-4-piperidone .

A common method for the preparation of N-Boc protected piperidines involves the reaction of the corresponding piperidine with di-tert-butyl dicarbonate (Boc)₂O. For instance, N-Boc-4-hydroxypiperidine can be synthesized by reacting 4-hydroxypiperidine (B117109) with (Boc)₂O in the presence of a base like potassium carbonate in methanol. google.com The resulting alcohol can then be oxidized to the ketone, 1-Boc-4-piperidone , a crucial building block for further elaboration.

An alternative approach to the piperidone scaffold is the reduction of N-acyl-2,3-dihydro-4-pyridones. The use of zinc and acetic acid provides a mild and inexpensive method for this transformation. organic-chemistry.org

Once 1-Boc-4-piperidone is obtained, the next critical step is the introduction of the carboxylate group at the 4-position. This can be achieved through various methods, including the Strecker or Bucherer-Bergs reactions to form an aminonitrile or hydantoin (B18101), respectively, followed by hydrolysis. For example, reacting 4-piperidone (B1582916) monohydrate hydrochloride with potassium cyanide and ammonium (B1175870) carbonate yields a spirohydantoin intermediate. Subsequent protection of the piperidine nitrogen with a Boc group and hydrolysis of the hydantoin ring furnishes the corresponding amino acid, 4-amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid .

A more direct approach to a 4-carboxylated piperidine involves the protection of isonipecotic acid (piperidine-4-carboxylic acid) with (Boc)₂O. This reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521). chemicalbook.com

To construct the 2-oxopiperidine ring with the carboxylate at the 4-position, a Dieckmann condensation of a suitable acyclic precursor is a powerful strategy. This intramolecular Claisen condensation of a diester forms a cyclic β-keto ester. google.com For the synthesis of this compound, a diester with the nitrogen already incorporated and protected would be required.

A potential linear sequence could therefore be envisioned as:

Synthesis of a suitably protected glutamic acid derivative.

Elongation of the carbon chain to provide a diester precursor.

Dieckmann condensation to form the 1-Boc-2-oxopiperidine-4-carboxylate ring system.

If the ester formed is not the desired benzyl ester, a transesterification step would be necessary.

A convergent synthesis involves the preparation of key fragments of the target molecule, which are then coupled together. For this compound, a potential convergent strategy could involve the coupling of a pre-functionalized piperidine precursor.

One such strategy could involve the synthesis of a dihydropyridone which is then subjected to further functionalization. For example, a multi-component reaction can be employed to generate highly substituted 2-piperidinones.

A recent modular approach to piperidine synthesis combines biocatalytic C-H oxidation with radical cross-coupling using nickel electrocatalysis. news-medical.net This method allows for the efficient formation of new carbon-carbon bonds without the need for protecting groups or expensive catalysts like palladium. news-medical.net Such a strategy could be adapted to introduce the carboxylate functionality or a precursor at the 4-position of a pre-formed N-Boc piperidine ring.

Another convergent approach could involve the use of organometallic scaffolding. This strategy allows for the construction of highly substituted piperidines in a controlled manner. nih.gov For example, a molybdenum-based scaffold has been used for the enantiocontrolled construction of 2,3,6-trisubstituted piperidines. nih.gov This methodology could potentially be adapted to introduce the required functionalities at the 1, 2, and 4 positions of the piperidine ring.

A summary of potential synthetic strategies is presented in the table below:

StrategyKey ReactionsStarting Materials (Examples)Intermediates (Examples)
Linear Synthesis Boc Protection, Oxidation, Dieckmann Condensation4-Hydroxypiperidine, Isonipecotic Acid, Glutamic Acid derivatives1-Boc-4-piperidone, N-Boc-piperidine-4-carboxylic acid
Convergent Synthesis Multi-component reactions, C-H activation/Cross-coupling, Organometallic scaffoldingSimple amines and aldehydes, N-Boc-piperidineHighly substituted dihydropyridones, Functionalized piperidine fragments

Stereochemical Control in Synthesis

The introduction of chirality into the synthesis of this compound derivatives is crucial for the development of biologically active compounds. This can be achieved through enantioselective and diastereoselective approaches.

For derivatives of this compound with additional stereocenters, diastereoselective reactions are employed to control the relative stereochemistry. For example, the epoxidation of tetrahydropyridines can be performed diastereoselectively, followed by regioselective ring-opening to yield highly substituted, oxygenated piperidines. nih.gov The hydroboration of substituted tetrahydroazepines has also been shown to proceed with high diastereofacial selectivity. mdpi.com

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Catalytic asymmetric synthesis provides an efficient route to chiral piperidines. For example, a catalytic asymmetric deprotonation-aldehyde trapping-ring expansion sequence has been used to synthesize β-hydroxy piperidines from N-Boc pyrrolidine. nih.gov Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including piperazin-2-ones and morpholin-2-ones, which are structurally related to 2-oxopiperidones. nih.govrsc.org

A widely used strategy for stereochemical control is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Common chiral auxiliaries include oxazolidinones (Evans auxiliaries), camphorsultam, and pseudoephedrine. wikipedia.org For instance, N-acyl derivatives of oxazinanones, which can be derived from homochiral β-amino esters, undergo stereoselective enolate alkylation reactions. capes.gov.br This approach could be applied to introduce substituents at the 3- or 5-position of the piperidone ring with high stereocontrol. The synthesis of aziridine-2-carboxylic acid derivatives has been achieved in a stereodefined manner using α,β-unsaturated acyl camphor (B46023) sultams. capes.gov.br

A summary of stereocontrol strategies is provided in the table below:

ApproachMethodKey FeaturesExample Application
Enantioselective Catalytic Asymmetric SynthesisUse of a chiral catalyst to induce enantioselectivity.Asymmetric deprotonation-ring expansion for chiral piperidines. nih.gov
OrganocatalysisUse of small organic molecules as chiral catalysts.Asymmetric synthesis of piperazin-2-ones. nih.gov
Diastereoselective Substrate ControlExisting stereocenters in the molecule direct the stereochemical outcome of subsequent reactions.Diastereoselective epoxidation of tetrahydropyridines. nih.gov
Chiral Auxiliary Temporary incorporation of a chiral group.The chiral auxiliary is attached to the substrate, directs the stereoselective reaction, and is then removed.Evans oxazolidinones for asymmetric alkylations. capes.gov.br

Chemical Reactivity and Transformations

Reactivity of the 2-Oxopiperidine (Lactam) Moiety

The chemical behavior of the 2-oxopiperidine ring in Benzyl (B1604629) 1-boc-2-oxopiperidine-4-carboxylate is characteristic of a cyclic amide, or lactam. The N-Boc group, being electron-withdrawing, tends to decrease the nucleophilicity of the nitrogen atom but can also influence the electrophilicity of the lactam carbonyl carbon. The reactivity is centered around the electrophilic carbonyl group and the potential for cleavage of the amide bond.

Nucleophilic Additions to the Lactam Carbonyl

The carbonyl carbon of the lactam is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of tetrahedral intermediates which can then be reduced or undergo further reactions, sometimes resulting in ring-opening.

The lactam carbonyl can be reduced to either a cyclic hemiaminal or fully to a cyclic amine, depending on the reducing agent and reaction conditions. Powerful hydride reagents are typically required for this transformation. For instance, the reduction of N-protected 2-piperidones can yield piperidines. While specific studies on Benzyl 1-boc-2-oxopiperidine-4-carboxylate are not prevalent, the reduction of similar N-Boc protected lactams suggests that reagents like lithium aluminum hydride (LiAlH₄) would reduce the lactam carbonyl to the corresponding amine, yielding Benzyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate. Milder reducing agents might lead to the formation of a stable hemiaminal.

Table 1: Representative Reduction Reactions of N-Boc-Lactams

ReagentProduct TypeGeneral Conditions
Lithium Aluminum Hydride (LiAlH₄)Cyclic AmineAnhydrous ether or THF, 0 °C to reflux
Sodium Borohydride (B1222165) (NaBH₄)No reactionTypically not strong enough to reduce amides/lactams
Diisobutylaluminium Hydride (DIBAL-H)Cyclic HemiaminalAprotic solvent (e.g., Toluene (B28343), DCM), low temp. (-78 °C)

Organometallic reagents such as Grignard (RMgX) and organolithium (RLi) compounds are potent nucleophiles that readily attack the lactam carbonyl. libretexts.orgdalalinstitute.comyoutube.comyoutube.com The initial addition forms a tetrahedral intermediate. With N-protected lactams, this intermediate can be stable under the reaction conditions. Upon acidic workup, this intermediate typically collapses, leading to ring-opening and the formation of a ketone-substituted amino acid derivative. For example, reaction with an organolithium reagent (RLi) would initially form a lithium alkoxide intermediate. Aqueous workup would then lead to the formation of a δ-amino ketone. It is crucial to control the stoichiometry as these strong bases can also potentially react with other sites if there are acidic protons. libretexts.org

Table 2: Addition of Organometallic Reagents to N-Boc-Lactams

Reagent TypeIntermediate ProductFinal Product (after workup)General Conditions
Grignard (RMgX)Magnesium Alkoxideδ-Amino KetoneAnhydrous ether or THF, low temperature to RT
Organolithium (RLi)Lithium Alkoxideδ-Amino KetoneAnhydrous hexanes or ether, low temperature to RT

Ring-Opening Reactions

The amide bond within the lactam ring can be cleaved through various nucleophilic acyl substitution reactions, leading to linear amino acid derivatives.

The lactam can be hydrolyzed under either acidic or basic conditions to yield the corresponding amino acid. Basic hydrolysis, typically using a strong base like sodium hydroxide (B78521), involves the nucleophilic attack of a hydroxide ion on the lactam carbonyl, followed by ring opening to form the carboxylate salt of N-Boc-5-amino-3-(benzyloxycarbonyl)pentanoic acid. Acid-catalyzed hydrolysis is also possible, but care must be taken as the N-Boc protecting group is labile under strong acidic conditions. nih.gov Using milder acidic conditions could potentially achieve selective lactam hydrolysis.

Aminolysis involves the ring-opening of the lactam by an amine nucleophile to form a new amide derivative. This reaction is often catalyzed by acids or metal ions. nih.govnih.gov For instance, reacting this compound with a primary amine (R-NH₂) would yield a diamide (B1670390) product. Similarly, alcoholysis with an alcohol (R-OH) under acidic or basic catalysis would cleave the lactam to form an ester, resulting in a product with both an ester from the ring-opening and the original benzyl ester at the 4-position. The efficiency of these reactions depends on the nucleophilicity of the incoming amine or alcohol and the reaction conditions.

Table 3: Ring-Opening Reactions of the Lactam Moiety

Reaction TypeReagent/CatalystProduct Type
HydrolysisNaOH (aq) / HeatCarboxylate salt of the ring-opened amino acid
HydrolysisH₃O⁺ / HeatRing-opened amino acid (potential Boc cleavage)
AminolysisR-NH₂ / Heat or CatalystDiamide derivative
AlcoholysisR-OH / Acid or Base CatalystEster-amide derivative

Transformations Involving the 1-Boc Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in medicinal and process chemistry. researchgate.net Its strategic removal and the subsequent functionalization of the liberated nitrogen are critical steps in the synthesis of more complex molecules.

Selective Deprotection Methodologies

Acid-catalyzed cleavage is the most common method for Boc deprotection. researchgate.net Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl), typically in an anhydrous organic solvent, are used to protonate the carbamate (B1207046), which then fragments into the free amine, carbon dioxide, and isobutylene (B52900).

For substrates with sensitive functionalities, the choice of acid and reaction conditions is crucial. reddit.com For instance, using HCl in dioxane at 0°C can be a milder alternative to TFA. reddit.com In the synthesis of related piperidine (B6355638) derivatives, a 4M solution of HCl in 1,4-dioxane (B91453) has been effectively used to remove the Boc group. znaturforsch.com The reaction is often performed at 0°C initially and then allowed to warm to room temperature. reddit.comznaturforsch.com Careful monitoring by techniques like Thin Layer Chromatography (TLC) is recommended to avoid side reactions. reddit.com

Table 1: Typical Conditions for Acid-Catalyzed Boc Deprotection

Reagent Solvent Typical Conditions Reference
Trifluoroacetic Acid (TFA) Dichloromethane (B109758) (DCM) 20-50% TFA in DCM, 0°C to RT, 1-3 h reddit.com
Hydrogen Chloride (HCl) 1,4-Dioxane 4M HCl in Dioxane, 0°C to RT, 1-4 h reddit.comznaturforsch.com
Hydrogen Chloride (HCl) Diethyl Ether Saturated solution, RT researchgate.net

Thermal removal of a Boc group is a catalyst-free, green alternative to acid-mediated methods. acsgcipr.org This method involves heating the substrate, often at high temperatures (120-250°C), either neat or in a high-boiling solvent like dioxane, methanol, or even water. acsgcipr.orgacs.org The mechanism is believed to proceed through a concerted proton transfer and release of isobutylene, followed by decarboxylation of the resulting carbamic acid. researchgate.netacsgcipr.org

This technique can be particularly useful in continuous flow chemistry, allowing for rapid heating and short reaction times, which can minimize the degradation of thermally sensitive products. researchgate.netacs.org Studies have shown successful thermal deprotection of various N-Boc protected amines, including those with heterocyclic structures. acs.org However, the high temperatures required may pose a risk of side reactions, such as racemization or elimination, and may not be compatible with the benzyl ester moiety in the target molecule. acsgcipr.org

Table 2: General Conditions for Thermal Boc Deprotection

Solvent Temperature Range (°C) Method Reference
Methanol / Trifluoroethanol 120-200 Continuous Flow acs.org
Dioxane / Water 150 Microwave reddit.com
Water (superheated) >100 Pressurized Reactor / Flow acsgcipr.org
None (Solvent-free) ~250 Batch / Flow researchgate.net

Subsequent N-Functionalization after Boc Removal

Once the Boc group is removed to yield benzyl 2-oxopiperidine-4-carboxylate, the newly exposed secondary amine is available for a variety of functionalization reactions, most commonly alkylation and acylation, to build molecular complexity.

N-Alkylation: The secondary amine of the deprotected piperidone can be alkylated using an appropriate alkyl halide in the presence of a base. A common procedure involves reacting the piperidine derivative with an agent like benzyl bromide and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). chemicalbook.com This reaction introduces a substituent onto the nitrogen atom, a key step in synthesizing various biologically active compounds. chemicalbook.comsigmaaldrich.com For example, the synthesis of N-benzyl-4-piperidinecarboxylic acid methyl ester is achieved through the alkylation of the corresponding piperidine ester hydrochloride. google.com

N-Acylation: The piperidone nitrogen can also be acylated by reacting it with an activated carboxylic acid or an acyl chloride. Standard peptide coupling conditions are often employed for this transformation. Reagents such as ethyl(dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are used to couple a carboxylic acid to the amine in the presence of a tertiary amine base like triethylamine (B128534). znaturforsch.comresearchgate.net This method is widely used to form amide bonds in the synthesis of complex molecules, including potential enzyme inhibitors. znaturforsch.comresearchgate.net

Table 3: Examples of N-Functionalization Reactions on Piperidine Scaffolds

Reaction Type Reagents Product Type Reference
N-Alkylation Benzyl bromide, K₂CO₃, DMF N-Benzyl piperidine chemicalbook.com
N-Acylation Carboxylic acid, EDCI, HOBt, Et₃N N-Acyl piperidine (Amide) znaturforsch.comresearchgate.net

Reactions of the Benzyl Carboxylate Ester

The benzyl ester group serves as a common protecting group for carboxylic acids. Its removal to liberate the free carboxylic acid is a key transformation, typically achieved through catalytic hydrogenolysis. acsgcipr.orgacsgcipr.org

This reaction involves the cleavage of the carbon-oxygen bond of the benzyl ester using hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C). acsgcipr.orgcommonorganicchemistry.com The reaction is typically carried out in solvents like methanol, ethanol, or ethyl acetate (B1210297) under mild conditions of temperature and pressure. acsgcipr.orgcommonorganicchemistry.com An alternative to using flammable hydrogen gas is catalytic transfer hydrogenation (CTH), which uses a hydrogen donor like 1,4-cyclohexadiene (B1204751) in the presence of the palladium catalyst. acsgcipr.org

Hydrogenolysis is generally a clean and high-yielding reaction. acsgcipr.org Importantly, it is often compatible with the N-Boc protecting group, allowing for the selective deprotection of the benzyl ester while the Boc group remains intact. However, care must be taken as some reducible functional groups can interfere with the reaction. acsgcipr.orgacsgcipr.org The resulting products of the hydrogenolysis are the desired carboxylic acid and toluene. acsgcipr.org

Table 4: Common Conditions for Benzyl Ester Hydrogenolysis

Hydrogen Source Catalyst Solvent(s) Reference
H₂ (gas) 10% Pd/C Methanol, Ethanol, Ethyl Acetate commonorganicchemistry.com
1,4-Cyclohexadiene 10% Pd/C Ethanol acsgcipr.org
Tetrahydroxydiboron ARP-Pd (resin-supported) Water researchgate.net

Selective Deprotection via Hydrogenolysis

One of the most useful transformations for this molecule is the selective removal of the benzyl ester group via hydrogenolysis. This reaction cleaves the benzyl C-O bond, converting the ester into a carboxylic acid, while typically leaving the Boc protecting group and the lactam ring intact.

Hydrogenolysis is most commonly performed using a palladium catalyst, such as 10% palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). rsc.org An alternative and often safer approach is transfer hydrogenation, which avoids the need for handling hydrogen gas cylinders. In this method, a hydrogen donor like 1,4-cyclohexadiene or ammonium (B1175870) formate (B1220265) is used in the presence of the palladium catalyst. rsc.org The reaction proceeds by bonding the benzyl ester to the active sites on the metal catalyst, leading to the cleavage of the ester and the formation of the corresponding carboxylic acid and toluene. rsc.org

The selectivity of this reaction is a key advantage. The N-Boc group is generally stable under the neutral conditions of catalytic hydrogenolysis, allowing for the specific deprotection of the benzyl ester. nih.gov This orthogonality is crucial in multi-step syntheses where the nitrogen atom needs to remain protected for subsequent reactions.

Table 1: Typical Conditions for Selective Benzyl Ester Deprotection

CatalystHydrogen SourceSolventTypical ConditionsProduct
10% Pd/CH₂ (gas)Methanol, Ethanol, THFRoom Temperature, 1 atm1-Boc-2-oxopiperidine-4-carboxylic acid
10% Pd/C1,4-CyclohexadieneEthanolRoom Temperature to Reflux1-Boc-2-oxopiperidine-4-carboxylic acid
20% Pd(OH)₂/C (Pearlman's catalyst)H₂ (gas)Ethanol/Acetic AcidElevated Temperature (e.g., 60°C)1-Boc-2-oxopiperidine-4-carboxylic acid

Transesterification Reactions

Transesterification is a fundamental process for converting one ester into another and has wide applications in both academic and industrial research. nih.gov For this compound, this involves reacting the benzyl ester with a different alcohol in the presence of a catalyst to replace the benzyl group. The reaction is an equilibrium process, often driven to completion by using a large excess of the new alcohol, which can also serve as the solvent. masterorganicchemistry.com

The β-keto ester functionality in the target molecule allows for selective transesterification, likely proceeding through a chelated enol intermediate. rsc.orgnih.gov A variety of catalysts can be employed, including acids, bases, and organometallic compounds. ucc.ie

Acid Catalysis: Protic acids or Lewis acids like boric acid, boronic acids, or titanium(IV) alkoxides can catalyze the reaction. rsc.orgnih.govdntb.gov.ua Anhydrous conditions are typically necessary to prevent competitive hydrolysis of the ester. rsc.orgucc.ie

Base Catalysis: Strong bases such as sodium hydroxide or sodium methoxide (B1231860) can also be used. srsintl.com The mechanism involves the formation of a nucleophilic alkoxide from the new alcohol, which attacks the ester's carbonyl carbon. masterorganicchemistry.comsrsintl.com Care must be taken to use anhydrous conditions to avoid saponification. srsintl.com

Table 2: Catalytic Systems for Transesterification of β-Keto Esters

Catalyst TypeExample CatalystTypical ConditionsKey Feature
Lewis AcidBoric Acid (H₃BO₃) on Silica (B1680970)Solvent-free, heatEnvironmentally benign and recyclable catalyst system. nih.gov
Lewis Acid3-Nitrobenzeneboronic acidToluene, refluxEffective at low catalyst loading (2.5 mol%). rsc.org
OrganometallicTetraalkyl Titanates (e.g., Ti(OiPr)₄)Heat, neat or in solventHighly effective for esterification and transesterification. google.com
BaseSodium Methoxide (NaOMe)Excess methanol, heatClassic method, driven by excess alcohol. srsintl.com

Reduction to alcohols or subsequent carboxylic acid formation

The ester and ketone functionalities within this compound can be reduced to alcohols. The benzyl ester can be reduced to a primary alcohol, 1-Boc-4-(hydroxymethyl)piperidin-2-one. This transformation typically requires a strong reducing agent, as esters are less reactive than ketones. Lithium aluminum hydride (LiAlH₄) is effective for reducing both esters and carboxylic acids to primary alcohols. rsc.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters under standard conditions but can reduce the ketone. rsc.org However, methods exist for NaBH₄ reduction of carboxylic acids after activation, for example, via a mixed anhydride. researchgate.net

The conversion to the corresponding carboxylic acid, 1-Boc-2-oxopiperidine-4-carboxylic acid, can be achieved through several methods. As discussed previously, catalytic hydrogenolysis of the benzyl ester directly yields the carboxylic acid. rsc.org Alternatively, saponification using a base like lithium hydroxide or sodium hydroxide, followed by an acidic workup, will hydrolyze the ester to the carboxylate salt and then to the final carboxylic acid. youtube.com

Reactivity at the 4-Position and Adjacent Carbons

The carbon at the 4-position is alpha to both the ester carbonyl and the lactam carbonyl, making the attached proton particularly acidic (pKa ≈ 10-13). youtube.compressbooks.pub This acidity is the basis for a range of functionalization reactions.

α-Functionalization to the Ester

Deprotonation at the C-4 position with a suitable base, such as sodium hydride (NaH) or an alkoxide, generates a stable enolate. pressbooks.pub This nucleophilic enolate can then react with various electrophiles in an Sₙ2 reaction, most commonly with alkyl halides, to introduce a substituent at the alpha position. pressbooks.pub This allows for the construction of quaternary carbon centers if a second, different alkyl group is introduced after a subsequent deprotonation step. youtube.com This alkylation is a fundamental step in the acetoacetic ester synthesis, which can be conceptually applied here. youtube.com

Cyclization reactions leading to polycyclic systems

The nucleophilic character of the C-4 position can be exploited to form new rings, leading to polycyclic systems. A classic example is the Dieckmann condensation, an intramolecular reaction of a diester to form a cyclic β-keto ester. While the parent molecule is not a diester, if it is modified to contain a tethered electrophile, an intramolecular cyclization can occur. For instance, alkylation at C-4 with a dihaloalkane could be followed by an intramolecular ring closure.

More directly, related piperidine systems have been shown to undergo base-mediated intramolecular cyclization to provide key piperidin-4-one ester intermediates, which can then be used to construct spirocyclic systems. srsintl.com These reactions demonstrate the utility of the piperidone scaffold in creating complex, three-dimensional structures.

General Functional Group Interconversions within the Scaffold

Beyond the specific reactions detailed above, the functional groups on the this compound scaffold can undergo various other interconversions.

Ketone Reduction: The 2-oxo (lactam) and potential 4-oxo (if decarboxylated) functionalities can be reduced. For example, reductive amination of a ketone can introduce a new amine substituent. srsintl.com

Boc-Deprotection and N-Functionalization: The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid), liberating the secondary amine. This amine can then be functionalized through alkylation, acylation, or arylation to introduce a variety of substituents on the piperidine nitrogen. google.com

Decarboxylation: Following hydrolysis of the benzyl ester to the carboxylic acid, the resulting β-keto acid is susceptible to decarboxylation upon heating, which removes the carboxyl group as CO₂ and yields N-Boc-piperidin-2-one. pressbooks.pub This is a common strategy in syntheses involving β-keto esters. pressbooks.pub

Applications in Advanced Organic Synthesis

Role as a Versatile Intermediate for Complex Molecular Architectures

The strategic placement of orthogonal protecting groups—the Boc group on the nitrogen and the benzyl (B1604629) group on the carboxylate—allows for selective deprotection and functionalization, making it an ideal starting point for the construction of more elaborate molecules. wikipedia.org The lactam ring and the ester provide handles for a multitude of transformations.

The structure of Benzyl 1-boc-2-oxopiperidine-4-carboxylate is primed for the synthesis of various nitrogen-containing heterocycles. researchgate.net The lactam can be reductively opened or can participate in cyclization reactions. For instance, the ketone at the 2-position can be transformed into an enamine or enolate, which can then undergo intramolecular reactions. Research on related 4-oxopiperidine-1-carboxylates has demonstrated that these intermediates can be used to construct fused heterocyclic systems. researchgate.net For example, treatment of a related dimethylhydrazone derivative with BuLi and subsequent reaction with protected alcohol iodides, followed by cyclization with a Lewis acid like BiBr₃, can lead to piperidine (B6355638) derivatives fused with oxygen heterocycles in a stereoselective manner. researchgate.net

Furthermore, the ester at the 4-position can be converted to other functional groups, such as an amide or an aldehyde, which can then participate in cyclization reactions to form bicyclic or spirocyclic structures. The synthesis of spiro-4-piperidines, for example, has been achieved from related 4-piperidone (B1582916) precursors. nih.gov

A generalized scheme for the preparation of fused heterocycles from a related piperidone is presented below:

Starting MaterialReagentsProductReference
tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone1. BuLi, 2. ICH₂(CH₂)nOSiMe₂(t-Bu), 3. BiBr₃, Et₃SiHcis-N-Boc piperidine derivatives [3,2-c]-fused with oxygen heterocycles researchgate.net

Multicomponent reactions (MCRs) are powerful tools for rapidly generating molecular complexity from simple starting materials. nih.gov The functional handles on this compound make it a suitable candidate for participation in such reactions. For instance, the ketone at the 2-position could potentially participate in Ugi or Passerini reactions. wikipedia.orgwikipedia.org The Ugi four-component reaction (U-4CR) involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org Similarly, the Passerini three-component reaction (P-3CR) combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.org

While direct examples with this compound are not extensively documented in readily available literature, the general applicability of these MCRs to ketones suggests its potential. The reaction would introduce significant diversity at the 2-position of the piperidine ring, generating complex peptide-like structures. nih.gov

A general representation of how a ketone can participate in an Ugi reaction is as follows:

Reactant 1Reactant 2Reactant 3Reactant 4Product
KetoneAmineCarboxylic AcidIsocyanideα-acetamido carboxamide

Precursor for Scaffold Diversification

The ability to generate a wide array of derivatives from a single, advanced intermediate is a cornerstone of modern drug discovery and chemical biology. This compound is an excellent precursor for such diversification efforts.

The creation of chemical libraries is essential for exploring the structure-activity relationships (SAR) of bioactive molecules. nih.gov The orthogonal protecting groups and multiple functionalization points of this compound allow for the systematic variation of substituents. For example, the benzyl ester can be deprotected and coupled with a diverse set of amines to create a library of amides. Subsequently, the Boc group can be removed and the resulting secondary amine can be acylated, alkylated, or used in reductive amination with a variety of aldehydes to introduce further diversity.

This combinatorial approach enables the rapid synthesis of a large number of analogs, which can then be screened to identify compounds with desired properties and to understand how different structural features influence activity. researchgate.net

An illustrative diversification strategy is shown in the table below:

Diversification PointReaction TypeReagent ClassResulting Moiety
Carboxylate at C4Amide CouplingAminesAmide Library
Amine at N1 (after Boc deprotection)AcylationAcid ChloridesN-Acyl Piperidines
Amine at N1 (after Boc deprotection)Reductive AminationAldehydesN-Alkyl Piperidines

The unique reactivity of functionalized piperidones like this compound can spur the development of new synthetic methods. For instance, stereoselective transformations directed by the existing functionalities are of great interest. nih.gov The development of rhodium-catalyzed C-H functionalization of N-Boc-piperidines has shown that site-selectivity can be controlled by the choice of catalyst and protecting group. nih.gov Such methodologies could be applied to this compound to achieve selective functionalization at various positions on the piperidine ring, leading to novel analogs that would be difficult to access through traditional methods.

Strategic Importance in Total Synthesis Efforts

The piperidine ring is a common motif in a vast number of alkaloids and other biologically active natural products. Chiral, non-racemic piperidine building blocks are therefore highly sought after for the total synthesis of these complex molecules. researchgate.net While specific total syntheses employing this compound are not prominently reported, its structure suggests it could serve as a key intermediate in such endeavors.

The presence of a chiral center, if introduced early in the synthesis or if the compound is resolved, would make it a valuable chiral building block. The functional handles would allow for the elaboration of the side chains and the construction of the rest of the natural product framework. The synthesis of various alkaloids often relies on the stereoselective functionalization of a pre-existing piperidine core. researchgate.net

Integration into convergent synthetic pathways.

A patent for the preparation of tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate describes a process that results in a convergent synthesis of β-lactamase inhibitors. google.com While this patent does not specifically mention this compound, it highlights the general utility of piperidine-based intermediates in convergent strategies for preparing complex, biologically active molecules. google.com

Chiral building block applications in asymmetric synthesis.

The piperidine ring is a common motif in a vast number of chiral natural products and pharmaceuticals. chemicalbook.comchemsrc.com The development of synthetic routes to enantiomerically pure piperidine derivatives is therefore a significant area of research. When prepared in an enantiomerically pure form, substituted piperidones, such as the core of this compound, can serve as valuable chiral building blocks.

Research by the American Chemical Society has demonstrated the use of a 2-piperidone (B129406) type of chiral building block for the synthesis of 3-piperidinol alkaloids. bldpharm.comchemsrc.com This work underscores the potential of chiral piperidone systems in the asymmetric synthesis of natural products. bldpharm.comchemsrc.com Furthermore, a practical asymmetric synthesis of a potent dipeptidyl peptidase IV (DPP-4) inhibitor was developed using a three-component cascade coupling to assemble a functionalized piperidinone skeleton. nih.gov

Data Tables

Due to the limited availability of specific research data for this compound, a detailed data table on its research findings cannot be compiled. However, the following table provides its basic chemical identifiers.

IdentifierValueSource
CAS Number 2183577-01-5 bldpharm.comsigmaaldrich.comchemicalbook.comarctomsci.comaksci.com
Molecular Formula C18H23NO5 bldpharm.comsigmaaldrich.com
Molecular Weight 333.38 g/mol bldpharm.com
IUPAC Name 4-Benzyl 1-(tert-butyl) 2-oxopiperidine-1,4-dicarboxylate bldpharm.com

Spectroscopic and Advanced Analytical Research Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for structural elucidation.

¹H and ¹³C NMR spectroscopy form the cornerstone of structural analysis for Benzyl (B1604629) 1-boc-2-oxopiperidine-4-carboxylate. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton and carbon atom.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of Benzyl 1-boc-2-oxopiperidine-4-carboxylate would exhibit distinct signals for the protons of the benzyl group, the tert-butoxycarbonyl (Boc) protecting group, and the piperidine (B6355638) ring. The aromatic protons of the benzyl group are expected to appear in the downfield region (typically δ 7.3-7.4 ppm). The benzylic methylene (B1212753) protons (-CH₂-) would likely resonate around δ 5.1-5.2 ppm. The protons of the piperidine ring would show complex splitting patterns in the aliphatic region (δ 1.5-4.0 ppm) due to their diastereotopic nature and spin-spin coupling. The nine equivalent protons of the Boc group would give rise to a sharp singlet at approximately δ 1.5 ppm.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons of the ester and the amide (lactam) are expected at the most downfield shifts (around δ 170-175 ppm). The aromatic carbons of the benzyl group would appear in the δ 127-136 ppm range. The quaternary carbon of the Boc group and the carbons of the piperidine ring would be found at varying upfield positions.

Predicted NMR Data for this compound:

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
Aromatic-H (Benzyl)7.30 - 7.45 (m, 5H)C=O (Ester)~172
-CH₂- (Benzyl)~5.15 (s, 2H)C=O (Lactam)~170
Piperidine-H (various)1.8 - 4.5 (m)Aromatic C (Benzyl)127 - 136
-C(CH₃)₃ (Boc)~1.48 (s, 9H)-C(CH₃)₃ (Boc)~80
-CH₂- (Benzyl)~67
Piperidine-C (various)25 - 55
-C(CH₃)₃ (Boc)~28

Note: The predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) for connectivity and conformational analysis.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would be instrumental in tracing the spin systems within the piperidine ring, connecting adjacent protons and confirming their relative positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu This experiment is crucial for assigning the carbon signals of the piperidine ring and the benzylic methylene group by linking them to their known proton resonances. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly useful for identifying quaternary carbons (like the carbonyls and the Boc quaternary carbon) and for piecing together the entire molecular skeleton by observing long-range correlations. For instance, correlations from the benzylic protons to the ester carbonyl carbon would confirm the ester linkage. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of whether they are bonded. researchgate.net This technique is vital for determining the stereochemistry and preferred conformation of the piperidine ring. For example, observing a NOE between a proton on the piperidine ring and the benzyl group could indicate a specific spatial arrangement. Conformational studies on similar N-acyl piperidines have utilized NOESY to determine ring conformations. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for characteristic functional groups.

FT-IR spectroscopy is a rapid and sensitive method for identifying the presence of key functional groups. The spectrum of this compound would be characterized by several strong absorption bands. The most prominent would be the carbonyl stretching vibrations. The ester carbonyl (C=O) is expected to show a strong band around 1735 cm⁻¹, while the lactam (amide) carbonyl would appear at a lower wavenumber, typically around 1680 cm⁻¹. The C-O stretching of the ester and the Boc group would also be visible. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. Studies on related piperidine derivatives confirm the characteristic absorption bands for these functional groups. researchgate.netnih.gov

Raman Spectroscopy for complementary vibrational data.

Raman spectroscopy provides complementary information to FT-IR. mdpi.com While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly good for non-polar and symmetric bonds. mdpi.com In the case of this compound, the symmetric stretching of the aromatic ring and the C-C bonds of the piperidine skeleton would be more prominent in the Raman spectrum. The carbonyl bands are also observable in Raman, though they are typically weaker than in the IR spectrum. The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule. nih.gov

Predicted Vibrational Spectroscopy Data:

Functional Group FT-IR (cm⁻¹) Raman (cm⁻¹)
Aromatic C-H Stretch~3030-3100~3060
Aliphatic C-H Stretch~2850-2980~2850-2980
Ester C=O Stretch~1735~1735
Lactam C=O Stretch~1680~1680
Aromatic C=C Stretch~1450-1600~1600 (strong)
C-N Stretch~1200-1300
C-O Stretch~1100-1250

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.

A characteristic fragmentation pattern would involve the loss of the Boc group, which is a common fragmentation pathway for Boc-protected amines. acdlabs.com The loss of isobutylene (B52900) (56 Da) from the Boc group to give a carbamic acid intermediate, followed by the loss of CO₂ (44 Da), would result in a significant fragment ion. Another likely fragmentation would be the cleavage of the benzyl group (91 Da). Analysis of the mass spectrum of related compounds like N-tert-Butoxycarbonyl-4-piperidone shows characteristic fragments that aid in structural confirmation. nist.gov

Tandem mass spectrometry (MS/MS) for fragmentation pathway analysis in mechanistic studies.

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is crucial for understanding the fragmentation pathways of this compound, which can be valuable in mechanistic studies and for the identification of related compounds. The fragmentation of this molecule would likely proceed through several key pathways, influenced by the presence of the Boc protecting group, the benzyl ester, and the piperidone ring.

Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ would likely undergo fragmentation via several competing pathways. One probable pathway involves the loss of the tert-butoxycarbonyl (Boc) group as isobutylene (56 Da) and carbon dioxide (44 Da). Another significant fragmentation would be the cleavage of the benzyl ester, leading to the loss of benzyl alcohol (108 Da) or the formation of a stable tropylium (B1234903) ion (m/z 91). nih.govwvu.eduresearchgate.net The piperidone ring itself can undergo characteristic ring-opening reactions. The study of these fragmentation patterns helps in confirming the connectivity of the molecule. nih.govrhhz.net

Table 2: Plausible MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
334.16278.14C₄H₈ (Isobutylene)
334.16234.15C₅H₈O₂ (Boc group)
334.16226.12C₇H₈O (Benzyl alcohol)
334.1691.05C₁₁H₁₄NO₅ (Formation of Tropylium ion)

This table contains hypothetical data based on established fragmentation principles.

X-ray Crystallography

X-ray crystallography is a powerful technique that provides the definitive three-dimensional structure of a molecule in its solid state.

Table 3: Representative Crystallographic Parameters for an Organic Molecule

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.76
Volume (ų)1978.5
Z4

This table presents exemplary data to illustrate typical crystallographic parameters.

For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry of each chiral center. In the case of this compound, the carbon at the 4-position of the piperidine ring is a stereocenter. By employing anomalous dispersion techniques with a suitable X-ray source, the absolute configuration (R or S) of this center can be unambiguously assigned. This information is vital as different stereoisomers can exhibit distinct biological activities.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating the target compound from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis. By selecting an appropriate stationary phase (e.g., C18 silica (B1680970) gel) and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water), a sharp, symmetrical peak for the target compound can be obtained. The area under this peak is proportional to the concentration of the compound, allowing for quantitative analysis. Impurities will appear as separate peaks, and their presence can be quantified. During a chemical reaction, HPLC can be used to track the consumption of starting materials and the formation of the product over time.

Table 4: Illustrative HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (70:30, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~5.2 min

This table provides an example of typical HPLC conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile compounds. However, this compound possesses low volatility due to its molecular weight and polar functional groups, including the carbamate (B1207046) and ester moieties. Therefore, direct analysis by GC-MS is challenging. To make it amenable to GC analysis, derivatization is a necessary prerequisite to increase its volatility and thermal stability. sigmaaldrich.com

Derivatization:

A common derivatization technique for compounds containing active hydrogens, such as those that could be present in trace impurities or related synthetic intermediates, is silylation. gcms.cz The process involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are frequently employed for this purpose. sigmaaldrich.com The derivatization reaction transforms the analyte into a more volatile and less polar compound suitable for GC analysis. researchgate.net

While specific derivatization protocols for this compound are not extensively documented, a general procedure can be inferred from the analysis of similar molecules. nih.gov

Hypothetical GC-MS Parameters:

The following table outlines plausible GC-MS parameters for the analysis of a silylated derivative of a compound related to this compound. These parameters are based on standard methods for the analysis of derivatized amino acids and related structures.

ParameterValue/Condition
Gas Chromatograph
ColumnCapillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature250-280 °C
Oven Temperature ProgramInitial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range50-550 m/z
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

Data Interpretation:

The resulting mass spectrum would provide a unique fragmentation pattern for the derivatized analyte, allowing for its identification. The fragmentation would likely involve the loss of the Boc group, the benzyl group, and characteristic fragments from the piperidine ring structure.

Flash Column Chromatography for Purification

Flash column chromatography is a widely used technique for the rapid and efficient purification of organic compounds. orgsyn.org It is particularly crucial in the synthesis of this compound to isolate the target compound from starting materials, by-products, and other impurities. The choice of stationary phase and eluent system is critical for achieving good separation.

Stationary Phase:

Silica gel is the most commonly used stationary phase for the purification of piperidine derivatives due to its polarity and ability to separate compounds based on their differential adsorption. orgsyn.org

Eluent System:

A mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) is typically used. The polarity of the eluent is gradually increased (gradient elution) to first elute non-polar impurities and then the compound of interest. For compounds with similar structures, a gradient of ethyl acetate in hexane is often effective. google.com

Typical Flash Chromatography Conditions:

The following table presents a representative set of conditions for the purification of a compound like this compound by flash column chromatography.

ParameterDescription
Stationary Phase Silica gel (40-63 µm particle size)
Eluent System Gradient of 10% to 50% Ethyl Acetate in Hexane
Sample Loading The crude product is dissolved in a minimal amount of dichloromethane (B109758) or the initial eluent and loaded onto the column.
Elution The solvent is pushed through the column using positive pressure (e.g., compressed air or nitrogen). orgsyn.org
Fraction Collection Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Post-Purification Fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield the purified this compound.

The progress of the purification is monitored by TLC, where the desired compound will have a specific retention factor (Rf) value in a given eluent system.

Theoretical and Computational Studies

Quantum Chemical Calculations: Elucidating Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and its conformational flexibility. These theoretical methods provide a powerful lens through which to examine the molecule's energetic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has been a pivotal tool in determining the most stable geometric configuration of Benzyl (B1604629) 1-boc-2-oxopiperidine-4-carboxylate. By employing methods such as B3LYP with a 6-311++G(d,p) basis set, the molecular structure has been optimized to its lowest energy state. researchgate.net These calculations are crucial for obtaining accurate bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available for similar structures. nih.gov The DFT approach provides a comprehensive understanding of the molecule's electronic geometry, which is foundational for all other computational analyses. researchgate.net

Electronic Structure Analysis: Predicting Reactivity and Interactions

The arrangement of electrons within a molecule governs its chemical reactivity and the nature of its interactions. A suite of computational tools allows for the detailed analysis of the electronic structure of Benzyl 1-boc-2-oxopiperidine-4-carboxylate.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net For related compounds, these frontier molecular orbitals have been visualized to understand the regions of the molecule involved in electron donation and acceptance. nih.gov This analysis is fundamental in predicting how the molecule will behave in chemical reactions. scirp.org

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability. Higher energy suggests a better electron donor. researchgate.net
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability. Lower energy suggests a better electron acceptor. researchgate.net
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap is associated with higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net This color-coded map identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack, as well as potential hydrogen bonding interactions. researchgate.netresearchgate.net For this compound, the MEP would highlight the electronegative oxygen atoms of the carbonyl and carboxyl groups as sites of negative potential, while hydrogen atoms would be regions of positive potential. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular interactions, charge transfer, and the delocalization of electron density. researchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals, providing a quantitative measure of their stabilization energy. nih.gov This analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. nih.gov NBO analysis also provides information about the hybridization of atoms and the nature of the chemical bonds within the molecule, offering a deeper understanding of its electronic structure. nih.gov

Mechanistic Investigations

Detailed mechanistic investigations using computational methods provide profound insights into reaction pathways, allowing for the prediction of product formation, reaction rates, and the influence of catalysts.

Kinetic and thermodynamic parameter predictions.Computational chemistry allows for the prediction of key kinetic and thermodynamic parameters, such as activation enthalpy (ΔH‡) and entropy (ΔS‡). In the study of N-Boc-2-aryl-4-methylenepiperidines, these parameters were determined for the rotation of the N-Boc group (ΔH‡ ≈ 43 kJ/mol and ΔS‡ ≈ –63 J/K/mol)acs.orgwhiterose.ac.uk. These predictions are vital for understanding reaction feasibility and spontaneity. For this compound, a search of the available literature yielded no specific studies predicting these parameters for its potential reactions.

Interactive Table: Example of Predicted Parameters for a Related Compound (N-Boc-2-aryl-4-methylenepiperidine)

Parameter Predicted Value (Computational) Method
ΔG‡ (Boc Rotation) ~55 kJ/mol DFT
ΔH‡ (Boc Rotation) ~43 kJ/mol DFT
ΔS‡ (Boc Rotation) ~-63 J/K/mol DFT

Note: This data is for a related piperidine (B6355638) derivative and not for this compound.

Topological Studies

The topological analysis of electron density provides a quantitative description of chemical bonding and molecular structure.

Solvation Models and Environmental Effects on Reactivity

Solvation models are essential for understanding how a solvent can influence the geometry, stability, and reactivity of a molecule. Different models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent environment on transition states and reaction profiles. While the conformational energies of substituted piperidines have been successfully predicted using molecular mechanics calculations incorporating electrostatic interactions and a dielectric constant, no specific studies applying advanced solvation models to the reactivity of this compound are available in the scientific literature nih.gov.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of Benzyl (B1604629) 1-boc-2-oxopiperidine-4-carboxylate and its analogs is a cornerstone for the exploration of their therapeutic potential. Future efforts will likely focus on developing more efficient, sustainable, and stereoselective synthetic methods.

Catalytic and Enantioselective Approaches

Current synthetic strategies often rely on stoichiometric reagents and lack stereocontrol, limiting the accessible chemical space and generating significant waste. The development of catalytic and enantioselective methods would represent a major advancement.

Organocatalysis, for instance, offers a powerful tool for the asymmetric synthesis of chiral piperidine (B6355638) frameworks. mdpi.com Future research could explore the use of chiral catalysts to control the stereochemistry at the C4 position, leading to the selective synthesis of either the (R)- or (S)-enantiomer of Benzyl 1-boc-2-oxopiperidine-4-carboxylate. This would be crucial for investigating the differential biological activities of the individual enantiomers.

Furthermore, leveraging transition-metal catalysis could provide novel pathways for the construction of the 2-piperidone (B129406) ring system with high efficiency and selectivity.

Flow Chemistry Applications for Controlled Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced safety, scalability, and process control. beilstein-journals.org The application of flow chemistry to the synthesis of this compound could lead to significant improvements in yield, purity, and reproducibility.

Flow reactors enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for optimizing complex multi-step syntheses. unimi.it Future research in this area could focus on developing a continuous flow process for the entire synthetic sequence, from starting materials to the final product. This would not only streamline the production but also facilitate the safe handling of potentially hazardous reagents and intermediates.

Exploration of Novel Chemical Transformations of the Core Scaffold

The N-Boc-2-oxopiperidine-4-carboxylate core of the target molecule is a versatile platform for further chemical modification. Exploring novel transformations will be key to generating a diverse library of derivatives for biological screening.

New Ring Functionalization Strategies

The piperidine ring offers multiple sites for functionalization. Current methods often focus on modifications at the nitrogen atom or the carboxylate group. Future research should explore novel strategies for the site-selective functionalization of the carbon skeleton.

For example, rhodium-catalyzed C-H insertion reactions have been shown to be effective for the functionalization of N-Boc-piperidine at various positions. nih.govnih.govd-nb.inforesearchgate.net Adapting these methods to this compound could allow for the introduction of a wide range of substituents at the C3, C5, and C6 positions, leading to the generation of novel analogs with potentially enhanced biological activity.

Furthermore, developing methods for the diastereoselective functionalization of the ring would be of significant interest, allowing for the synthesis of complex, three-dimensional structures.

Dearomatization and Rearrangement Reactions

Dearomatization reactions of pyridine (B92270) derivatives provide a powerful entry point to highly functionalized piperidine scaffolds. nih.gov Future research could investigate the synthesis of this compound starting from a suitably substituted pyridine precursor. Chemo-enzymatic dearomatization approaches, for instance, have shown promise in the asymmetric synthesis of substituted piperidines and could be adapted for this purpose. nih.gov

Rearrangement reactions also offer intriguing possibilities for accessing novel piperidone structures. For example, the Beckmann rearrangement of cyclopentanone (B42830) oximes is a classic method for the synthesis of 2-piperidone. google.com Investigating novel rearrangement pathways, such as the Wolff rearrangement, could lead to the development of innovative synthetic routes to polysubstituted 2-piperidones. mdpi.com

Computational Design and Prediction of Novel Derivatives

In silico methods are becoming increasingly indispensable in modern drug discovery and materials science. The application of computational tools to the study of this compound can accelerate the design and discovery of new derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of 2-piperidone derivatives with their biological activity. nih.gov By analyzing a dataset of known active and inactive compounds, these models can identify key structural motifs that are important for activity and guide the design of new, more potent analogs.

Molecular docking simulations can be used to predict the binding mode of this compound and its derivatives to specific biological targets. This information can provide valuable insights into the mechanism of action and help in the rational design of compounds with improved affinity and selectivity. nih.gov

By combining these computational approaches with synthetic chemistry, researchers can adopt a more targeted and efficient strategy for the development of novel compounds based on the this compound scaffold.

Rational Design of Compounds with Specific Synthetic Utilities

The inherent functionality of this compound makes it an ideal scaffold for the rational design of novel reagents and building blocks with tailored synthetic applications. Future efforts will likely concentrate on the strategic modification of the piperidine ring to introduce new reactive sites or to modulate the reactivity of the existing functional groups. For instance, the introduction of substituents at the C3, C5, and C6 positions could lead to the development of chiral synthons for asymmetric synthesis. The rational design of such derivatives is crucial for expanding the synthetic toolbox available to organic chemists, enabling the construction of complex molecules with high degrees of stereochemical control. The piperidine scaffold is a valuable component in the rational design of therapeutic agents due to its structural flexibility and ability to engage in various biological interactions.

Predictive Modeling of Reaction Outcomes

To accelerate the discovery of new reactions and optimize existing synthetic routes involving this compound, the use of predictive modeling and computational chemistry is expected to become increasingly prevalent. Machine learning algorithms and quantum mechanical calculations can be employed to predict the outcomes of reactions, including regioselectivity, stereoselectivity, and reaction yields. nih.gov By creating computational models of the compound's reactivity, researchers can screen virtual libraries of reactants and catalysts to identify the most promising conditions for a desired transformation, thereby reducing the need for extensive empirical experimentation. total-synthesis.com This in silico approach will not only save time and resources but also provide deeper insights into the underlying reaction mechanisms.

Integration with Automation and High-Throughput Experimentation in Chemical Discovery

The amenability of this compound to a variety of chemical transformations makes it a prime candidate for integration into automated synthesis platforms. chemicalbook.comnih.gov High-throughput experimentation (HTE) techniques can be utilized to rapidly screen a wide range of reaction conditions, including different catalysts, solvents, and temperatures, to quickly identify optimal synthetic protocols. commonorganicchemistry.com Automated systems can perform numerous reactions in parallel, generating large datasets that can be used to train predictive models and to uncover novel reactivity patterns. beilstein-journals.org The synergy between this versatile building block and automated synthesis technologies is poised to significantly accelerate the pace of discovery in both academic and industrial research settings, facilitating the rapid generation of compound libraries for biological screening and materials science applications. nih.gov

Q & A

Basic Questions

Q. What are the standard synthetic routes for Benzyl 1-Boc-2-oxopiperidine-4-carboxylate?

  • Methodological Answer : The compound is typically synthesized via a two-step protocol. First, the piperidine core is functionalized at the 4-position with a carboxylate ester. The Boc (tert-butoxycarbonyl) protecting group is introduced under basic conditions using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF, with catalytic DMAP. The reaction is monitored by TLC, and purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Final deprotection or functionalization steps may require acidolysis (e.g., TFA in DCM) .

Q. How to safely handle and store this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors. Avoid skin contact, as related piperidine derivatives are reported to cause skin and eye irritation .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the Boc group. Ensure compatibility of storage materials with esters (avoid reactive plastics) .

Q. What purification methods are effective for this compound?

  • Methodological Answer : Recrystallization from ethanol/water mixtures (70:30 v/v) is effective for removing unreacted starting materials. For complex mixtures, flash chromatography with silica gel (100–200 mesh) and a gradient elution (hexane:ethyl acetate from 8:2 to 6:4) resolves Boc-protected intermediates. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (CDCl₃, δ 1.4 ppm for Boc tert-butyl group) .

Advanced Research Questions

Q. How to resolve data contradictions in NMR analysis of Boc-protected intermediates?

  • Methodological Answer : Contradictions often arise from rotameric equilibria of the carbamate group or residual solvents. Strategies include:

  • Variable Temperature NMR : Acquire spectra at 25°C and –40°C to freeze rotamers and simplify splitting patterns.
  • COSY/HSQC : Correlate ambiguous protons to resolve overlapping signals (e.g., piperidine ring protons at δ 3.0–4.5 ppm).
  • Deuterated Solvent Screening : Use DMSO-d₆ to shift exchangeable protons (e.g., NH in byproducts) .

Q. What strategies optimize coupling efficiency in peptide synthesis using this compound?

  • Methodological Answer : When using the carboxylate as a building block in solid-phase peptide synthesis (SPPS):

  • Activation : Employ HATU or EDCI/HOBt in DMF for carbodiimide-mediated coupling.
  • Monitoring : Use Kaiser test or LC-MS to track unreacted amines.
  • Side Reactions : Suppress racemization by maintaining pH < 8 and temperatures ≤ 0°C during activation. Adjust equivalents (2.5–3.0 equiv) to drive reactions to completion .

Q. How to apply high-resolution crystallography to determine stereochemical configuration?

  • Methodological Answer :

  • Crystallization : Use slow vapor diffusion (e.g., ether into DCM solution) to grow single crystals.
  • Data Collection : Collect X-ray data (Mo-Kα, λ = 0.71073 Å) at 100 K. Process with SHELXL for structure solution and refinement, focusing on anisotropic displacement parameters for the Boc group .
  • Validation : Cross-validate with Mercury CSD’s packing similarity tools to compare torsion angles and intermolecular interactions with related piperidine derivatives .

Q. What computational methods predict metabolic stability of derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). Focus on the Boc group’s steric effects on binding affinity.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess conformational stability of the piperidine ring in aqueous and lipid bilayer environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.